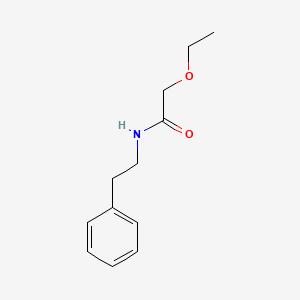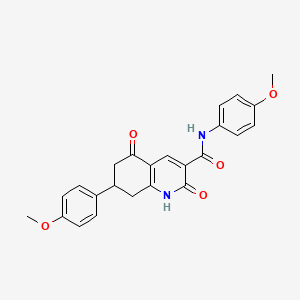
1-(2-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-PYRROLIDINYL}-2-PROPEN-1-ONE is a complex organic compound that features a unique structure combining a methoxyphenyl group, an oxadiazole ring, and a pyrrolidinyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-PYRROLIDINYL}-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with acetone in the presence of a base such as potassium hydroxide to form an intermediate product. This intermediate is then reacted with hydrazine hydrate to form the oxadiazole ring . The final step involves the reaction of the oxadiazole intermediate with pyrrolidine under specific conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-{2-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-PYRROLIDINYL}-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the oxadiazole ring can produce various amine derivatives .
Scientific Research Applications
1-{2-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-PYRROLIDINYL}-2-PROPEN-1-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{2-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-PYRROLIDINYL}-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, potentially affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions .
Comparison with Similar Compounds
4-Methoxyphenyl derivatives: Compounds like 4-methoxyphenylacetic acid and 4-methoxyphenylamine share structural similarities.
Oxadiazole derivatives: Compounds such as 1,3,4-oxadiazole and its derivatives have similar ring structures.
Pyrrolidinyl derivatives: Compounds like pyrrolidine and its substituted derivatives are structurally related.
Uniqueness: 1-{2-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-PYRROLIDINYL}-2-PROPEN-1-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H17N3O3 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
1-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C16H17N3O3/c1-3-14(20)19-10-4-5-13(19)16-17-15(18-22-16)11-6-8-12(21-2)9-7-11/h3,6-9,13H,1,4-5,10H2,2H3 |
InChI Key |
MNMNTBWVQJRSLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-Azepanyl)-2-{[6-(2-pyridyl)-3-pyridazinyl]sulfanyl}-1-ethanone](/img/structure/B14939786.png)
![Ethyl 4-{[(E)-1-(dimethylamino)methylidene]amino}-6-methyl-1-phenyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B14939801.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(methylamino)benzamide](/img/structure/B14939805.png)


![1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939825.png)
![1-{(2S)-2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-YL]tetrahydro-1H-pyrrol-1-YL}-2-butyn-1-one](/img/structure/B14939830.png)
![2-[3,4-dihydro-2(1H)-isoquinolinyl]-6-(4-methyl-2-morpholino-5-pyrimidinyl)-4(3H)-pyrimidinone](/img/structure/B14939837.png)


![5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-(2,4-dimethylphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide](/img/structure/B14939844.png)
![(1E)-4,4,6,8-tetramethyl-1-(phenylimino)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939855.png)
![methyl {2-[N'-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate](/img/structure/B14939856.png)

